molecular formula C7H15ClN2O2 B1487819 Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride CAS No. 1253789-09-1

Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride

Cat. No. B1487819
CAS RN: 1253789-09-1
M. Wt: 194.66 g/mol
InChI Key: CVKMDIKFUJJTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride is a chemical compound with the formula C7H15ClN2O2 . It’s used in research and has a variety of applications in the field of life sciences .


Molecular Structure Analysis

The molecular weight of Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride is 194.66 . The exact structure of the molecule, including its 3D conformation, isn’t provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Medicinal Applications

Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .

Antipsychotic Properties

Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic .

β-adrenergic Antagonist

Pyrrole derivatives are also known to act as β-adrenergic antagonists .

Anxiolytic Properties

Pyrrole compounds are known to have anxiolytic properties .

Anticancer Properties

Pyrrole compounds have been found to have anticancer properties. They are effective against leukemia, lymphoma, and myelofibrosis . Ethyl-2-amino-pyrrole-3-carboxylates, a related compound, has been found to be a potent anticancer agent that affects tubulin polymerization, induces G2/M cell-cycle arrest, and effectively inhibits soft tissue cancer cell growth in vitro .

Antibacterial and Antifungal Properties

Pyrrole compounds are known to have antibacterial and antifungal properties .

Antiprotozoal and Antimalarial Properties

Pyrrole compounds are also known to have antiprotozoal and antimalarial properties .

Inhibition of Reverse Transcriptase

Pyrrole subunit has diverse applications in therapeutically active compounds including the inhibition of reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Safety and Hazards

Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not allowing contact with air .

properties

IUPAC Name

ethyl 3-aminopyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-2-11-7(10)6-5(8)3-4-9-6;/h5-6,9H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKMDIKFUJJTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride
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Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride
Reactant of Route 4
Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride
Reactant of Route 5
Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride
Reactant of Route 6
Ethyl 3-aminopyrrolidine-2-carboxylate hydrochloride

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